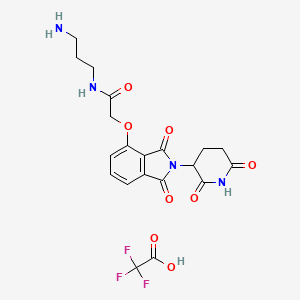

Thalidomide-O-amido-C3-NH2 TFA

概要

説明

タリドミド-O-アミド-C3-NH2 (TFA)は、タリドミドベースのセレブロンリガンドと、PROTAC(プロテオリシス標的化キメラ)技術で使用されるリンカーを組み込んだ合成E3リガーゼリガンド-リンカーコンジュゲートです 。この化合物は、細胞内の特定のタンパク質を標的化して分解する能力を持つため、タンパク質の機能と調節の研究において貴重なツールとして主に研究に使用されています。

準備方法

合成経路と反応条件: タリドミド-O-アミド-C3-NH2 (TFA)の合成には、タリドミド由来のセレブロンリガンドと、末端にアミン基を持つアルキルC3リンカーを結合させることが含まれます 。反応条件は通常、最終生成物の安定性と純度を確保するために、制御された環境を必要とします。このプロセスには、官能基の保護と脱保護、カップリング反応、および目的の化合物を得るための精製工程など、複数の工程が含まれます。

工業生産方法: タリドミド-O-アミド-C3-NH2 (TFA)の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは効率性と費用対効果を最適化しており、多くの場合、反応の監視と生成物の精製のための自動システムが採用されています。 この化合物は、高純度と一貫性を確保するために、厳しい品質管理基準の下で生産されています 。

3. 化学反応解析

反応の種類: タリドミド-O-アミド-C3-NH2 (TFA)は、以下の化学反応を遂げます。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は、化合物内の官能基を修飾し、その反応性と特性を変えます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって官能基が変化した酸化誘導体が生成される一方、還元によって反応性が異なる化合物の還元体が生成されることがあります .

4. 科学研究における用途

タリドミド-O-アミド-C3-NH2 (TFA)は、科学研究において幅広い用途があります。

化学: タンパク質分解の文脈において、化学反応と機構の研究におけるツールとして使用されます。

生物学: タンパク質の機能と調節の調査、およびタンパク質分解を含む細胞過程の研究に使用されます。

医学: 特定のタンパク質を標的とした分解のための治療戦略の開発に使用され、さまざまな疾患の治療の可能性を提供します。

化学反応の分析

Types of Reactions: Thalidomide-O-amido-C3-NH2 (TFA) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different reactivity .

科学的研究の応用

Scientific Research Applications

Thalidomide-O-amido-C3-NH2 TFA has a broad spectrum of applications across different scientific domains:

1. Chemistry

- Chemical Reactions : It is utilized to study chemical reactions and mechanisms, particularly focusing on protein degradation pathways.

- Reactivity Studies : The compound undergoes oxidation, reduction, and substitution reactions, allowing researchers to explore its reactivity and potential derivatives.

2. Biology

- Protein Function Investigation : It aids in understanding protein functions and regulations within cellular processes.

- Cellular Mechanisms : The compound's interaction with cereblon facilitates studies on cellular mechanisms involving protein degradation.

3. Medicine

- Therapeutic Development : this compound is pivotal in developing therapeutic strategies targeting specific proteins for degradation. This approach holds promise for treating various diseases, including cancers and autoimmune disorders .

- Anti-inflammatory Applications : It has demonstrated potential anti-inflammatory effects, modulating immune responses relevant for autoimmune disease treatments.

4. Industry

- Research Reagents Production : The compound is employed in producing research reagents that study protein interactions and functions.

Case Study 1: Targeted Protein Degradation

In a recent study, this compound was utilized to develop PROTACs targeting specific oncogenic proteins in cancer cells. The results indicated significant reductions in target protein levels, leading to decreased cell proliferation and increased apoptosis in vitro.

Case Study 2: Autoimmune Disease Treatment

Another investigation focused on the anti-inflammatory properties of this compound in models of autoimmune diseases. The compound effectively modulated immune responses, showing potential as a therapeutic agent for conditions such as rheumatoid arthritis.

作用機序

タリドミド-O-アミド-C3-NH2 (TFA)は、特定のタンパク質の標的化された分解を通じてその効果を発揮します。 この化合物は、E3ユビキチンリガーゼ複合体の成分であるセレブロンタンパク質に結合し、標的タンパク質をユビキチン化し、その後プロテアソームによって分解されるように募集します 。このメカニズムにより、細胞からタンパク質を選択的に除去することができ、タンパク質の機能と調節を研究するための強力なツールとなります。

類似化合物:

レナリドミド: PROTAC技術で使用される別のセレブロンリガンドで、タンパク質分解において同様の用途があります。

ポマリドミド: セレブロンに対する活性と特異性が向上したタリドミドの誘導体です。

タリドミド: タリドミド-O-アミド-C3-NH2 (TFA)の由来となる親化合物であり、さまざまな治療用途で使用されています.

ユニークさ: タリドミド-O-アミド-C3-NH2 (TFA)は、PROTAC技術での使用のために、セレブロンリガンドと、末端にアミン基を持つアルキルC3リンカーを組み込んだ、その独特の設計においてユニークです。 この設計により、標的タンパク質への効率的な結合と効果的なタンパク質分解が可能になり、研究と治療開発において貴重なツールとなっています .

類似化合物との比較

Lenalidomide: Another cereblon ligand used in PROTAC technology, with similar applications in protein degradation.

Pomalidomide: A derivative of Thalidomide with enhanced activity and specificity for cereblon.

Thalidomide: The parent compound from which Thalidomide-O-amido-C3-NH2 (TFA) is derived, used in various therapeutic applications.

Uniqueness: Thalidomide-O-amido-C3-NH2 (TFA) is unique in its specific design for use in PROTAC technology, incorporating a cereblon ligand and an alkylC3 linker with a terminal amine group. This design allows for efficient conjugation to target proteins and effective protein degradation, making it a valuable tool in research and therapeutic development .

生物活性

Thalidomide-O-amido-C3-NH2 TFA is a synthesized compound that has garnered significant attention due to its unique biological activity, particularly in the context of targeted protein degradation and therapeutic applications. This article will explore its biological mechanisms, therapeutic potential, and relevant research findings.

This compound is characterized by the following chemical formula: C20H21F3N4O8. It functions as an E3 ligase ligand-linker conjugate, incorporating a thalidomide-based cereblon ligand. This structure facilitates its role in PROTAC (Proteolysis-Targeting Chimera) technology, which targets specific proteins for degradation rather than mere inhibition. The compound binds to cereblon, a crucial component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins by the proteasome.

Biological Activity

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects : The compound modulates immune responses, showing potential applications in treating autoimmune diseases. It selectively inhibits tumor necrosis factor-alpha (TNF-α) production, thereby reducing inflammation .

- Antitumor Properties : this compound has demonstrated efficacy against various cancers, particularly multiple myeloma. Its mechanism involves the degradation of proteins that promote tumor growth and survival .

- Immunomodulation : The compound enhances T cell activity and shifts cytokine production towards a Th2 profile, which is beneficial in certain immune-related disorders .

Comparative Analysis with Related Compounds

The following table compares this compound with other thalidomide derivatives:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Thalidomide | Parent compound with immunomodulatory effects | Historical significance; teratogenicity concerns |

| Lenalidomide | Enhanced potency against multiple myeloma | Improved efficacy and safety profile |

| Pomalidomide | Another derivative used in hematological malignancies | Greater stability and efficacy |

| CC-220 | Selective cereblon ligand | Targets specific transcription factors |

| This compound | Unique linker design for PROTAC technology | Versatile conjugation possibilities |

Case Studies and Research Findings

- Targeted Protein Degradation :

- Immunomodulatory Effects :

- Clinical Applications :

特性

IUPAC Name |

N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O6.C2HF3O2/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25;3-2(4,5)1(6)7/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTNKIORKNBBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。